molecular formula C18H23N3O2S2 B2936678 N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-43-0

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2936678
CAS RN: 952981-43-0
M. Wt: 377.52
InChI Key: JXPZMOKROKEMND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains two thiophene rings and a piperidine ring. Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom . The presence of these rings suggests that the compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings can undergo electrophilic aromatic substitution, and piperidine rings can participate in a variety of reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Catalytic Applications

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been identified as an effective catalyst in various chemical reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, demonstrating its utility in a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017). Additionally, N,N'-bis(thiophene-2-ylmethyl)oxalamide has been identified as a ligand generally effective for copper-catalyzed C−O cross-couplings, useful in the preparation of biarylethers as well as phenols under mild conditions (Chan et al., 2019).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been explored for their potential pharmacological applications. For instance, molecules like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, which are structurally similar, have been studied for their electronic structure and interactions in crystal structures, providing insights into their potential pharmaceutical applications (Vrabel et al., 2014).

Drug Discovery and Development

In drug discovery and development, N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide and its derivatives have been part of studies focusing on the development of new pharmaceutical compounds. For example, N,N'-Bisoxalamides like N,N'-Bis(furan-2-ylmethyl)oxalamide have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating their potential in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in areas like medicine or materials science .

properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZMOKROKEMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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